molecular formula C15H12N2O3S2 B2565244 N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide CAS No. 941877-50-5

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide

Cat. No.: B2565244
CAS No.: 941877-50-5
M. Wt: 332.39
InChI Key: CEKPXHADUKALQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide is a synthetic benzothiazole derivative intended for research and experimental use in laboratory settings. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and significant presence in pharmacological research . Benzothiazole compounds are frequently explored as multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases, with investigations focusing on their potential to interact with key enzymes and receptors such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) . Furthermore, this class of compounds has demonstrated relevant properties in other research areas, including the study of anticonvulsant agents . The specific methanesulfonylbenzamide moiety incorporated into this molecule may influence its physicochemical properties and binding affinity towards biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool to probe specific biochemical pathways. This product is strictly for Research Use Only and is not classified as a drug or medicinal product. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-22(19,20)12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)21-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKPXHADUKALQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or glucose metabolism, leading to its anti-inflammatory and anti-diabetic effects .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Molar Mass Benzothiazol Substituents Key Functional Groups
N-(1,3-Benzothiazol-6-yl)-3-methanesulfonylbenzamide C₁₅H₁₁N₂O₃S₂ 331.38 6-position (amide linkage) Methanesulfonyl, benzamide
Sotuletinibum C₂₂H₂₅N₃O₃S 411.52 6-position (amide linkage) Pyridine-2-carboxamide, hydroxycyclohexyl
5-Fluoro-N-(2-methyl-1,3-benzothiazol-6-yl)-... C₂₂H₁₉F₄N₅O₃ 529.42 6-position (amide), 2-methyl Fluoro, trifluoropropyloxy, triazolopyridinone
N-(2-Ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide C₁₆H₁₄N₂OS₂ 314.43 6-position (amide), 2-ethylsulfanyl Ethylsulfanyl, benzamide

Key Observations :

  • The target compound’s methanesulfonyl group distinguishes it from analogs like N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide , which has a less polar ethylsulfanyl substituent .
  • Sotuletinibum incorporates a pyridine ring and hydroxycyclohexyl group, enabling additional hydrogen-bonding interactions absent in the target compound .
Physicochemical Properties
  • Molecular Weight : The target compound (331.38 g/mol) is lighter than sotuletinibum (411.52 g/mol) and the fluorinated analog (529.42 g/mol), suggesting better bioavailability .
  • Lipophilicity : Fluorine and trifluoromethyl groups in ’s compound increase lipophilicity, which may enhance membrane permeability but reduce solubility .

Biological Activity

N-(1,3-benzothiazol-6-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety linked to a methanesulfonyl group and a benzamide structure. The unique combination of these functional groups contributes significantly to its biological properties. The molecular formula of this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S .

Component Description
Benzothiazole Ring Known for antimicrobial and anticancer properties .
Methanesulfonyl Group Enhances interaction with biological targets .
Benzamide Structure Contributes to the compound's overall reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in bacterial folic acid synthesis, thus impeding bacterial growth . Additionally, it has been shown to induce apoptosis in cancer cells through various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can bind to active sites of enzymes, disrupting their function.
  • Apoptosis Induction: It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit their growth effectively. This activity is likely due to the benzothiazole component, which is known for its antimicrobial effects.

Anticancer Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The following effects were observed:

  • Inhibition of Cell Proliferation: Significant reduction in cell viability at varying concentrations.
  • Induction of Apoptosis: Flow cytometry analyses indicated an increase in apoptotic cells after treatment with the compound .
  • Impact on Inflammatory Cytokines: The compound has been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in treated cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Antitumor Activity:
    • A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. One notable compound demonstrated significant inhibition of A431 and A549 cell lines by inducing apoptosis and inhibiting key signaling pathways (AKT and ERK) involved in cell survival .
  • Antimicrobial Evaluation:
    • Various derivatives were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the benzothiazole ring could enhance antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.